molecular formula C13H20ClNO B2827378 2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one,monohydrochloride CAS No. 2446466-59-5

2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one,monohydrochloride

Cat. No.: B2827378
CAS No.: 2446466-59-5
M. Wt: 241.76 g/mol
InChI Key: HGKYCEVTJSCOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylethcathinone (hydrochloride) typically involves the reaction of 2-ethylphenylacetone with ethylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods: Industrial production of 2-Ethylethcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is usually crystallized from a suitable solvent to obtain a high-purity crystalline solid .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylethcathinone (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylethcathinone (hydrochloride) is primarily used in forensic and toxicological research. Its psychoactive properties make it a subject of interest in studies related to drug abuse and its effects on the human body. Additionally, it is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds in biological and environmental samples .

Mechanism of Action

The mechanism of action of 2-Ethylethcathinone (hydrochloride) involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in heightened stimulation and euphoria, similar to the effects of amphetamines. The compound primarily targets the central nervous system, affecting various neural pathways involved in mood regulation and reward .

Comparison with Similar Compounds

Uniqueness: 2-Ethylethcathinone (hydrochloride) is unique due to its specific ethyl substitution, which influences its pharmacokinetic and pharmacodynamic properties. This substitution can affect the compound’s potency, duration of action, and metabolic pathways, distinguishing it from other substituted cathinones .

Properties

IUPAC Name

2-(ethylamino)-1-(2-ethylphenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-4-11-8-6-7-9-12(11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKYCEVTJSCOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C(C)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344547
Record name 2-Ethylethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446466-59-5
Record name 2-Ethylethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one,monohydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one,monohydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one,monohydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one,monohydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one,monohydrochloride
Reactant of Route 6
2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one,monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.